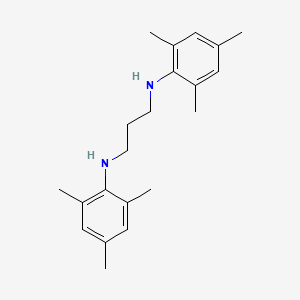
1,3-Propanediamine, N,N'-bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C21H30N2. It is characterized by the presence of two 2,4,6-trimethylphenyl groups attached to a 1,3-propanediamine backbone. This compound is known for its unique structural properties, which include a total of 54 bonds, 24 non-hydrogen bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 secondary amines (aromatic) .
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 1,3-diaminopropane with 2,4,6-trimethylphenyl derivatives under specific conditions. One common method includes the condensation reaction in ethanol under hydrothermal conditions using 2-hydroxy-benzaldehyde and 1,3-diaminopropane . The reaction conditions often involve heating the mixture to the boiling point to facilitate the formation of the desired product.
Chemical Reactions Analysis
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or drug development .
Comparison with Similar Compounds
1,3-Propanediamine, N,N’-bis(2,4,6-trimethylphenyl)- can be compared with similar compounds such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound has a similar backbone but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(salicylidene)-1,3-propanediamine: This compound is used in different applications, such as the preparation of ion-selective electrodes.
Properties
CAS No. |
690662-85-2 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N,N'-bis(2,4,6-trimethylphenyl)propane-1,3-diamine |
InChI |
InChI=1S/C21H30N2/c1-14-10-16(3)20(17(4)11-14)22-8-7-9-23-21-18(5)12-15(2)13-19(21)6/h10-13,22-23H,7-9H2,1-6H3 |
InChI Key |
KJGQLDIMFGWGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCCCNC2=C(C=C(C=C2C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


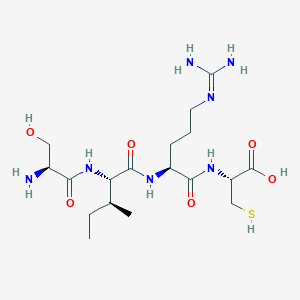

![acetic acid;N-[6-(hydrazinylmethylideneamino)hexyl]decanamide](/img/structure/B12528302.png)
![Ethyl 4-[3-[3-[(hydroxyhydrazinylidene)methyl]phenyl]-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoyl]piperazine-1-carboxylate;sulfuric acid](/img/structure/B12528305.png)
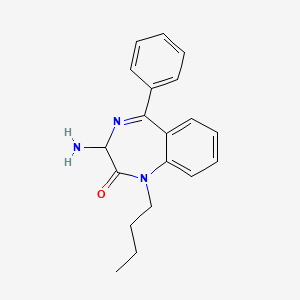
![3,5-Bis[2-(10-hexyl-10H-phenothiazin-3-YL)ethenyl]benzaldehyde](/img/structure/B12528319.png)
![Methyl 3-[4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12528331.png)
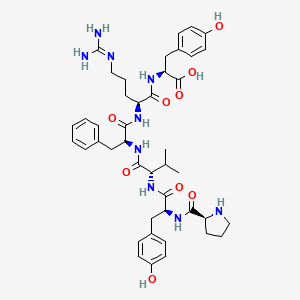
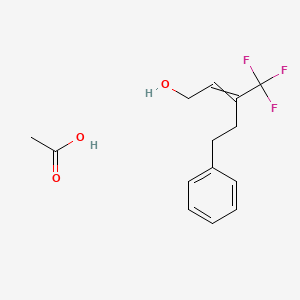
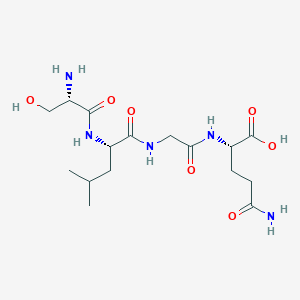
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-methyl-3-(methylthio)-](/img/structure/B12528372.png)
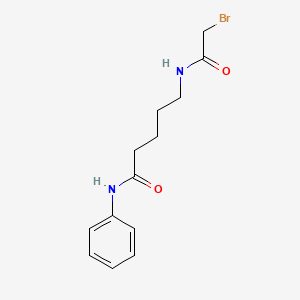
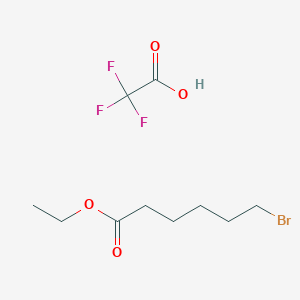
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
